N1-(3-methoxybenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N1-(3-methoxybenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a methoxybenzyl group, a tosylpyrrolidinylmethyl group, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(3-methoxybenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting with the preparation of the individual functional groups. The methoxybenzyl group can be introduced through a nucleophilic substitution reaction, while the tosylpyrrolidinylmethyl group is often synthesized via a tosylation reaction followed by a nucleophilic substitution. The final step involves the formation of the oxalamide moiety through a condensation reaction between the amine groups and oxalyl chloride under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography and crystallization. The scalability of the synthesis process is crucial for its application in large-scale production.
Chemical Reactions Analysis
Types of Reactions
N1-(3-methoxybenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide undergoes various types of chemical reactions, including:
Oxidation: The methoxybenzyl group can be oxidized to form corresponding aldehydes or acids.
Reduction: The oxalamide moiety can be reduced to form amines.
Substitution: The tosyl group can be substituted with other nucleophiles to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxybenzyl group can yield methoxybenzoic acid, while reduction of the oxalamide moiety can produce diamines.
Scientific Research Applications
N1-(3-methoxybenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N1-(3-methoxybenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The methoxybenzyl group can participate in π-π interactions with aromatic residues, while the tosylpyrrolidinylmethyl group can form hydrogen bonds and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
N1-(3-methoxybenzyl)-N2-(pyrrolidin-2-yl)methyl)oxalamide: Lacks the tosyl group, which may affect its reactivity and interactions.
N1-(3-methoxybenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)acetamide: Contains an acetamide moiety instead of oxalamide, which can influence its chemical properties.
Uniqueness
N1-(3-methoxybenzyl)-N2-((1-tosylpyrrolidin-2-yl)methyl)oxalamide is unique due to the presence of both the methoxybenzyl and tosylpyrrolidinylmethyl groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and interact with biological molecules makes it a valuable compound in scientific research.
Properties
IUPAC Name |
N'-[(3-methoxyphenyl)methyl]-N-[[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]methyl]oxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O5S/c1-16-8-10-20(11-9-16)31(28,29)25-12-4-6-18(25)15-24-22(27)21(26)23-14-17-5-3-7-19(13-17)30-2/h3,5,7-11,13,18H,4,6,12,14-15H2,1-2H3,(H,23,26)(H,24,27) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHSXMSKEOIIAE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2CNC(=O)C(=O)NCC3=CC(=CC=C3)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O5S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.